8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one
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Overview
Description
8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is a heterocyclic compound that belongs to the indole family This compound is characterized by a fused pyrrole and indole ring system, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of nitriles with nickel-aluminium alloy in aqueous acetic acid, yielding the corresponding aldehydes, which can be further converted into the desired compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one undergoes various chemical reactions, including:
Oxidation: Conversion to quinones or other oxidized derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions on the indole ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminium hydride.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and other heterocyclic compounds .
Scientific Research Applications
8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new drugs, particularly in cancer research and antimicrobial agents.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it has been shown to regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins .
Comparison with Similar Compounds
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another indole derivative with potential antileishmanial activity.
1,2-Dihydro-3H-pyrrolo[1,2-a]indol-3-ones: Compounds with similar structural features and reactivity.
Uniqueness: 8-Methyl-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C12H11NO |
---|---|
Molecular Weight |
185.22 g/mol |
IUPAC Name |
5-methyl-1,2-dihydropyrrolo[1,2-a]indol-3-one |
InChI |
InChI=1S/C12H11NO/c1-8-3-2-4-10-9(8)7-11-12(14)5-6-13(10)11/h2-4,7H,5-6H2,1H3 |
InChI Key |
CEMNZYRZCDXXBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=C3C(=O)CCN3C2=CC=C1 |
Origin of Product |
United States |
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